molecular formula C14H15NO2S2 B2473088 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide CAS No. 2034244-43-2

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide

Cat. No. B2473088
CAS RN: 2034244-43-2
M. Wt: 293.4
InChI Key: FULJFUAZECOKTQ-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a unique structure that makes it useful for various applications.

Scientific Research Applications

Heterocyclic Synthesis

Research on thiophene derivatives, such as N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide, has led to the development of methods for synthesizing heterocyclic compounds. One study describes the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles, yielding a variety of heterocyclic derivatives including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). This research highlights the versatility of thiophene derivatives in heterocyclic chemistry, providing a pathway to synthesize compounds with potential applications in pharmaceuticals and materials science.

Antimicrobial Activity

Another area of application involves the synthesis of thiophenyl pyrazoles and isoxazoles, showcasing the antimicrobial potential of thiophene derivatives. A study conducted by Sowmya et al. (2018) outlines the preparation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their subsequent testing against various bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities (Sowmya et al., 2018). This suggests the potential use of thiophene derivatives in developing new antimicrobial agents.

Catalysis and Synthesis of Protease Inhibitors

Thiophene derivatives have also been used as catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives, with some compounds exhibiting potent protease inhibitor activities. Research by Shehab and El-Shwiniy (2018) utilized nanoparticles of manganese oxides as catalysts for synthesizing novel pyrano[2,3-d]pyrimidine derivatives, which were then evaluated as protease inhibitors and showed remarkable effects on the enzyme activity of an extracellular toxic protease from Brevibacterium otitidis (Shehab & El-Shwiniy, 2018). This underscores the role of thiophene derivatives in facilitating the synthesis of bioactive compounds with potential therapeutic applications.

properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(11-3-9-18-10-11)15-14(4-6-17-7-5-14)12-2-1-8-19-12/h1-3,8-10H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJFUAZECOKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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